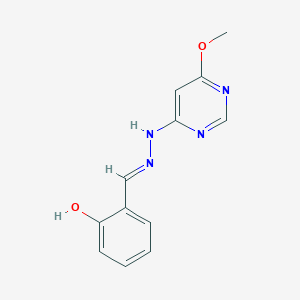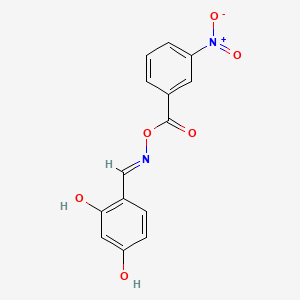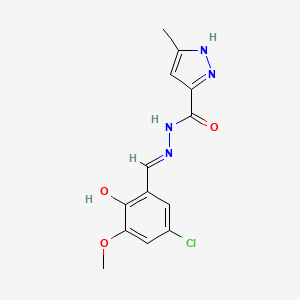
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone, also known as H2bp, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. H2bp belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
作用机制
The exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is not fully understood. However, studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the programmed cell death process. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to prevent the formation of amyloid-beta plaques by inhibiting the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that plays a key role in cognitive function.
实验室实验的优点和局限性
One of the main advantages of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone. One of the areas of interest is the development of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone-based anti-cancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods for 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone may improve its bioavailability and efficacy. Finally, the evaluation of the toxicity and safety profile of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is necessary for its clinical development.
Conclusion
In conclusion, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is a promising chemical compound with potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, antioxidant and anti-inflammatory properties, and inhibitory effects on enzymes such as acetylcholinesterase. Although 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has several advantages, its relatively low solubility in water is a limitation. Future research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone should focus on the development of more efficient synthesis methods, the evaluation of toxicity and safety profile, and the development of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone-based anti-cancer drugs.
合成方法
The synthesis of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone.
科学研究应用
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects by preventing the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.
属性
IUPAC Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-12-6-11(13-8-14-12)16-15-7-9-4-2-3-5-10(9)17/h2-8,17H,1H3,(H,13,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHBUWIPMKCGAI-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazono]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)

![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)
![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6060861.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)


![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)